Zinc thiocyanate
Overview
Description
Zinc Thiocyanate (Zn(SCN)2) is a compound with the molecular formula CNSZn. It has an average mass of 181.574 Da and a mono-isotopic mass of 179.879440 Da . It is also known as Thiocyanic acid, zinc salt (2:1), Zinc bis (thiocyanate), and Zinkbis (thiocyanat) .
Synthesis Analysis
This compound can be synthesized by reacting zinc (II) with thiocyanate in ethanol solution at room temperature . The reaction produces zinc (II) thiocyanate and azide complexes of a new bidentate Schiff-base ligand (L) with the general formula of MLX2 .Molecular Structure Analysis
The molecular structure of this compound consists of Zinc (Zn) atom bonded with two Thiocyanate (SCN) groups . More detailed structural analysis can be obtained through single-crystal X-ray diffraction methods .Chemical Reactions Analysis
Zinc (II) ion reacts with aqueous ammonia to precipitate white gelatinous Zn(OH)2. The zinc (II) hydroxide precipitate dissolves in excess ammonia . Sodium hydroxide also precipitates zinc (II) hydroxide, which dissolves in excess hydroxide . A gray-white precipitate is formed with ferrocyanide ion .Physical and Chemical Properties Analysis
This compound appears as white, hygroscopic powder or crystals . It is soluble in water, alcohol, and ammonium hydroxide . The aqueous solution is slightly acidic .Scientific Research Applications
Extraction and Complex Formation
Liquid-Liquid Extraction : Zinc thiocyanate is used in liquid-liquid extraction processes. For instance, 5-(4-Pyridyl)nonane in benzene has been applied for extracting zinc from aqueous thiocyanate solutions. This method is effective for extracting zinc from neutral and acidic thiocyanate solutions (Iqbal, Qureshi, & Ejaz, 1978).
Supramolecular Frameworks : this compound forms biologically active complexes and is integral in assembling different coordination structures in supramolecular frameworks. This is exemplified in the synthesis of organic-inorganic hybrid compounds using this compound-aminopyrimidine (Karthikeyan, Zeller, & Muthiah, 2016).
Synthesis and Crystal Structure
Direct Synthesis : A method for synthesizing this compound complexes directly has been studied, focusing on the interaction of zinc oxide with ammonium thiocyanate and various other compounds (Petrusenko, Kokozay, & Fritsky, 1997).
Raman Spectrophotometric Study : The bonding preferences of zinc in aqueous zinc/thiocyanate systems have been investigated using Raman spectroscopy, identifying various complex species corresponding to zinc ions (Strommen & Plane, 1974).
Chemical Analysis and Photocatalysis
Polarographic Study : this compound complexes have been studied polarographically in mixed solvents, revealing insights into the stability constants and characteristics of these complexes (Rangarajan & Sundaresan, 1985).
Photocatalysis and Antibacterial Activity : this compound has applications in photocatalysis and antibacterial activity. For instance, star-shaped ZnO/Ag hybrid nanostructures enhanced by thiocyanate ions have shown increased effectiveness in these applications (Andrade et al., 2017).
Miscellaneous Applications
Preparation of Tetrazoles : Organic thiocyanates are converted into 5-substituted 1H-tetrazoles using zinc(II) chloride, highlighting this compound's role in chemical synthesis (Vorona et al., 2014).
Growth of Single Crystals : Zinc cadmium thiocyanate crystals, showing promise in nonlinear optical applications, have been successfully grown, demonstrating this compound's role in crystal growth for technological applications (Jiang et al., 2001).
Gastric Ulcer Prevention in Rats : A zinc morpholine complex using thiocyanate has shown efficacy in preventing gastric ulcers in a rat model, indicative of this compound's potential in biomedical applications (Salama et al., 2016).
Safety and Hazards
Zinc Thiocyanate is harmful if swallowed, inhaled, or absorbed through the skin . It may cause skin, eye, and respiratory tract irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
Future Directions
Recent research has shown that by ball milling the thiocyanates of copper and zinc together, thiocyanate-based coordination polymers with combinations of the two metals can be produced . These coordination polymers have tunable optical and electrical properties, and this method opens a new avenue to develop coordination-polymer semiconductors based on thiocyanate .
Properties
IUPAC Name |
zinc;dithiocyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Zn/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWCBYTEFCFSG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(SCN)2, C2N2S2Zn | |
Record name | zinc thiocyanate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060322 | |
Record name | Thiocyanic acid, zinc salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-42-6 | |
Record name | Zinc thiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thiocyanic acid, zinc salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc thiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZINC THIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78202QE1K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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